molecular formula C33H46I4 B1504645 2,7-Diiodo-9,9-di(iododecyl)-9H-fluorene

2,7-Diiodo-9,9-di(iododecyl)-9H-fluorene

Cat. No.: B1504645
M. Wt: 950.3 g/mol
InChI Key: QCRDXCKVEJCLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diiodo-9,9-di(iododecyl)-9H-fluorene (CAS 278176-07-1) is a halogenated fluorene derivative characterized by iodine substituents at the 2,7-positions and iododecyl chains at the 9,9-positions of the fluorene core. The molecular formula is C₃₃H₅₀I₄, with an average molecular weight of 884.38 g/mol. The compound’s structure combines the rigid planar fluorene backbone with highly polarizable iodine atoms and long alkyl chains, which influence its solubility, thermal stability, and electronic properties. It is primarily utilized in organic electronics and as a precursor in cross-coupling reactions due to its iodine substituents, which facilitate Suzuki-Miyaura or Ullmann-type couplings .

Properties

Molecular Formula

C33H46I4

Molecular Weight

950.3 g/mol

IUPAC Name

2,7-diiodo-9,9-bis(10-iododecyl)fluorene

InChI

InChI=1S/C33H46I4/c34-23-15-11-7-3-1-5-9-13-21-33(22-14-10-6-2-4-8-12-16-24-35)31-25-27(36)17-19-29(31)30-20-18-28(37)26-32(30)33/h17-20,25-26H,1-16,21-24H2

InChI Key

QCRDXCKVEJCLRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)(CCCCCCCCCCI)CCCCCCCCCCI

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

  • Synthetic Yields: While 2,7-Diiodo-9,9-dioctyl-9H-fluorene is reported with 75–97% yields , iododecyl derivatives lack explicit yield data, suggesting synthetic challenges with longer iodinated chains.
  • Device Data Gap: The target compound’s electroluminescent performance is theorized but unverified, unlike well-documented carbazole hybrids .

Preparation Methods

General Synthetic Strategy

The preparation of 2,7-Diiodo-9,9-di(iododecyl)-9H-fluorene generally follows a multi-step synthetic route involving:

This approach ensures selective substitution at the 9-position first to introduce the iododecyl chains, followed by electrophilic aromatic substitution to install iodine atoms at the 2 and 7 positions.

Alkylation of Fluorene Core

The initial step involves the alkylation of 9H-fluorene to form 9,9-di(iododecyl)-9H-fluorene:

  • Reagents: 1-Iodododecane or corresponding iododecyl halide.
  • Conditions: Typically, a strong base such as sodium hydride (NaH) or potassium tert-butoxide is used to deprotonate the fluorene at the 9-position, followed by nucleophilic substitution with the iododecyl halide.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.
  • Temperature: Reaction is often carried out at room temperature or slightly elevated temperatures (25–60°C) to optimize yield.

This step yields the 9,9-di(iododecyl)-9H-fluorene intermediate with long alkyl chains bearing iodine atoms at the terminal positions.

Iodination at 2,7-Positions

The iodination of the alkylated fluorene at the 2 and 7 positions is an electrophilic aromatic substitution reaction:

  • Reagents: Molecular iodine (I2) combined with an oxidizing agent such as nitric acid (HNO3), hydrogen peroxide (H2O2), or iodic acid (HIO3) to generate electrophilic iodine species.
  • Solvent: Organic solvents like chloroform (CHCl3), dichloromethane (DCM), or acetic acid are used to dissolve the substrate and reagents.
  • Conditions: The reaction is typically performed under reflux to ensure complete iodination.
  • Reaction Monitoring: Thin-layer chromatography (TLC) or NMR spectroscopy is used to monitor the progress of iodination.

The iodination proceeds selectively at the 2 and 7 positions due to the directing effects of the fluorene core and steric hindrance from the bulky iododecyl groups at the 9-position.

Purification and Characterization

Detailed Reaction Conditions and Yields (Summary Table)

Step Reagents & Conditions Solvent Temperature Reaction Time Yield (%) Notes
9-Position Alkylation NaH, 1-iodododecane DMF or THF 25–60°C 6–12 hours 70–85 Strong base deprotonates fluorene
2,7-Iodination I2 + HNO3 or H2O2 CHCl3, DCM, AcOH Reflux (40–60°C) 4–8 hours 60–75 Electrophilic aromatic substitution
Purification Recrystallization or chromatography Hexane/DCM Ambient Removal of unreacted reagents and byproducts

Research Findings and Considerations

  • Selectivity: The iodination step is highly selective for the 2 and 7 positions due to electronic effects of the fluorene core and steric hindrance from the 9-position substituents.
  • Yield Optimization: Use of controlled oxidant amounts and reaction temperature is critical to avoid over-iodination or decomposition.
  • Scalability: Industrial synthesis may employ continuous flow reactors for better temperature and reagent control, improving yield and reproducibility.
  • Functionalization Potential: The iodine atoms at 2 and 7 positions serve as reactive sites for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille) to create advanced conjugated materials.

Comparison with Related Compounds

Compound Key Differences Preparation Notes
2,7-Diiodo-9,9-dimethyl-9H-fluorene Methyl groups at 9-position instead of iododecyl Similar iodination method, simpler alkylation
2,7-Dibromo-9,9-dioctyl-9H-fluorene Bromine instead of iodine; shorter alkyl chains Alkylation with bromoalkanes; bromination step
This compound Longer iododecyl chains; heavier halogenation More complex alkylation and iodination steps

Q & A

What are the standard synthetic protocols for preparing 2,7-diiodo-9,9-di(iododecyl)-9H-fluorene, and how do reaction conditions influence yield?

The synthesis typically involves halogenation of a fluorene precursor. For example, iodination at the 2,7-positions can be achieved using iodine monochloride (ICl) or iodine with oxidizing agents like HIO₃ in acetic acid . The 9,9-di(iododecyl) substituents are introduced via nucleophilic substitution or phase-transfer catalysis, where alkyl iodides react with a fluorene di-anion intermediate. Key factors include temperature control (e.g., 60–80°C for optimal substitution) and stoichiometric ratios to minimize byproducts . Purification via silica gel chromatography with non-polar solvents (e.g., hexane/CH₂Cl₂) is critical for isolating the product .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns, with aromatic protons at 7.4–7.6 ppm and alkyl chain protons at 0.5–1.5 ppm .
  • X-ray Crystallography : Heavy iodine atoms facilitate structure determination via anomalous scattering. SHELXL is recommended for refinement due to its robustness in handling disordered alkyl chains .
  • Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~1200–1300) .

How do the iododecyl chains impact solubility and thermal stability in device applications?

The long alkyl chains enhance solubility in organic solvents (e.g., THF, toluene), crucial for solution-processed organic electronics . Thermal stability is assessed via TGA, with decomposition typically >250°C due to robust fluorene-iodine bonding . However, iodine’s lower bond dissociation energy compared to bromine may necessitate stability optimization under device-operating conditions .

What strategies mitigate challenges in cross-coupling reactions involving the 2,7-diiodo core?

The iodine substituents enable Suzuki or Stille couplings for π-extended systems. Key considerations:

  • Use Pd(PPh₃)₄ or XPhos catalysts to enhance reactivity with aryl boronic acids .
  • Optimize solvent polarity (e.g., DMF/toluene mixtures) to balance reaction rate and solubility .
  • Monitor reaction progress via TLC to prevent over-functionalization .

How can computational modeling predict the electronic properties of derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, showing iodine’s electron-withdrawing effects reduce bandgaps (~2.5–3.0 eV) compared to non-halogenated analogs . TD-DFT predicts absorption/emission spectra, aligning with experimental UV-Vis and PL data .

What experimental approaches resolve contradictions in spectroscopic data for structurally similar analogs?

  • Discrepancies in NMR Peaks : Variable temperature NMR distinguishes dynamic processes (e.g., alkyl chain rotation) .
  • Crystallographic Disorder : SHELXL’s PART instruction refines disordered iododecyl chains .
  • Mass Spec Anomalies : Isotopic patterns (e.g., ¹²⁷I vs. ¹²⁶I) confirm purity vs. degradation .

How does the choice of alkyl chain length (iododecyl vs. shorter chains) affect aggregation in thin films?

Longer chains (e.g., C₁₀ vs. C₆) reduce π-π stacking distances, as shown by XRD (d-spacing ~3.5 Å). AFM reveals smoother films with iododecyl chains, critical for OLED charge transport . GIWAXS data can correlate chain length with preferential molecular orientation .

What are the limitations of current synthetic routes, and how can they be addressed?

  • Low Yields : Competing C-9 side reactions can be suppressed using bulky bases (e.g., LDA) .
  • Iodine Sublimation : Schlenk techniques under inert atmospheres prevent iodine loss during high-temperature steps .
  • Scalability : Flow chemistry with immobilized catalysts improves reproducibility for gram-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.